4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

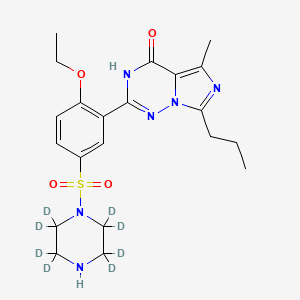

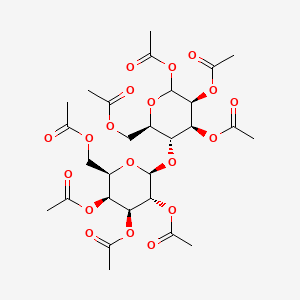

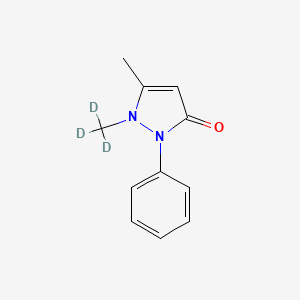

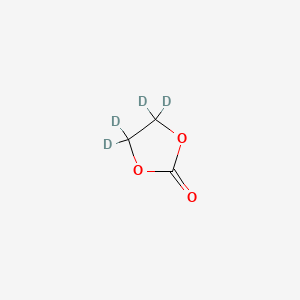

4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate is a complex organic compound . It has a molecular formula of C28H38O19 and contains a total of 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .

Molecular Structure Analysis

The molecular structure of 4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate is quite complex. It contains a total of 85 atoms, including 38 Hydrogen atoms, 28 Carbon atoms, and 19 Oxygen atoms . The molecule also contains 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .Wissenschaftliche Forschungsanwendungen

Microbial Mannosidases and Biotechnological Applications

Mannan hydrolyzing enzymes, including β-mannosidases, are crucial for the depolymerization of mannan, yielding mannose. These enzymes, mainly produced by bacteria and fungi, have a wide range of pH and temperature activities. Their applications span bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents, highlighting their importance in both industrial and therapeutic contexts (Chauhan & Gupta, 2017).

Galactomannans: Structure and Applications

Galactomannans, polymers of D-galactose and D-mannose, are used in food products as thickeners or stabilizers. Their partial solubility in water and ability to form gels are influenced by the degree of galactose substitution. Understanding these properties has implications for enhancing product formulations in the food industry (Pollard & Fischer, 2006).

Guar Gum: Diverse Industrial Applications

Guar gum, derived from the endosperm of Cyamopsis tetragonolobus, is rich in galactomannan. Its high solubility, emulsifying, and thickening properties find applications across various industries, including food, agriculture, and pharmaceuticals. Research focuses on modifying its structure to suit specific applications, demonstrating the material's versatility and economic value (Thombare et al., 2016).

Enzymatic Hydrolysis of Mannans

The enzymatic hydrolysis of mannans to monomer sugars is a complex process requiring synergistic action among β-mannanase, β-mannosidase, and α-galactosidase. Understanding these interactions is crucial for optimizing the conversion of biomass into fermentable sugars for bioethanol production, pointing towards the potential of mannan-based polysaccharides in renewable energy sources (Malgas et al., 2015).

Polysaccharides in Biomedical Applications

Pectins and other polysaccharides have emerged as valuable materials in biomedical applications due to their biocompatibility, non-toxicity, and biodegradability. Their modification and characterization have led to applications in drug delivery, tissue engineering, and pharmaceuticals, showcasing the potential of polysaccharides in advancing medical technologies (Noreen et al., 2017).

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-VHPQPXNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747847 |

Source

|

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate | |

CAS RN |

20880-65-3 |

Source

|

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)